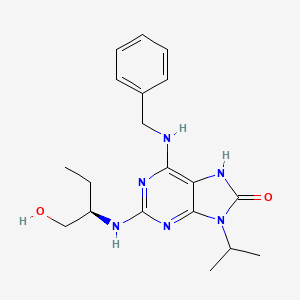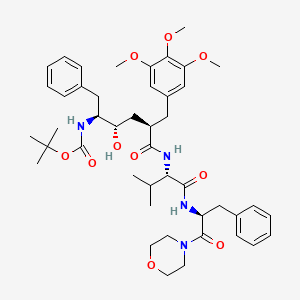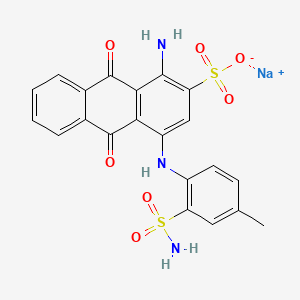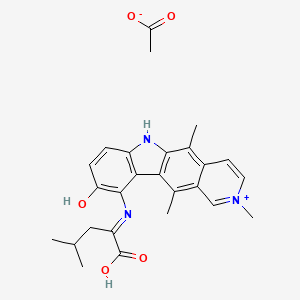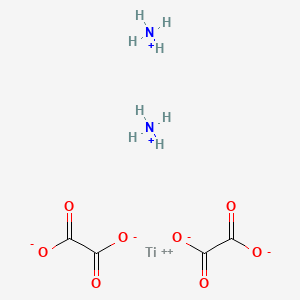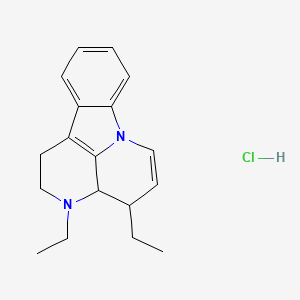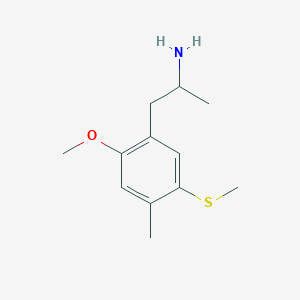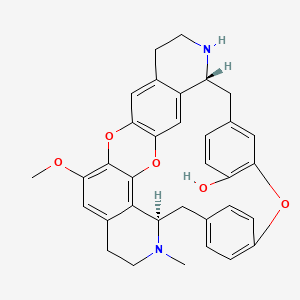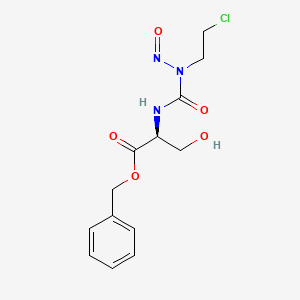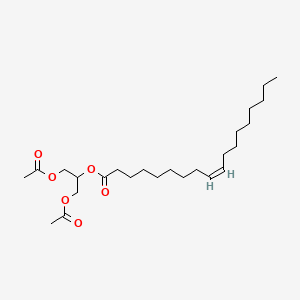
Magnesium;ethanolate;titanium(4+);tris(prop-1-en-2-yl)alumane;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride: is a complex organometallic compound. It is synthesized through the reaction of aluminum, tris(1-methylethenyl)- with magnesium ethoxide and titanium tetrachloride. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride involves the following steps:
Preparation of Aluminum, tris(1-methylethenyl)-: This precursor is synthesized by reacting aluminum with 1-methylethenyl groups under controlled conditions.
Reaction with Magnesium Ethoxide: The aluminum, tris(1-methylethenyl)- is then reacted with magnesium ethoxide. This step requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Addition of Titanium Tetrachloride: Finally, titanium tetrachloride is added to the reaction mixture. The reaction is typically carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound is capable of undergoing substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products:
Oxidation: Formation of aluminum oxides, magnesium oxides, and titanium oxides.
Reduction: Reduced forms of the original compound with altered oxidation states.
Substitution: New organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Delivery: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: The compound is being explored for use in imaging techniques due to its unique electronic properties.
Industry:
Coatings: It is used in the production of specialized coatings with enhanced durability and resistance to corrosion.
Electronics: The compound is being investigated for use in electronic devices due to its conductive properties.
Wirkmechanismus
The mechanism of action of aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved include:
Catalytic Sites: The compound provides active catalytic sites for various chemical reactions.
Electron Transfer: It facilitates electron transfer processes, which are crucial for its catalytic activity.
Ligand Exchange: The compound can undergo ligand exchange reactions, allowing it to interact with different substrates.
Vergleich Mit ähnlichen Verbindungen
Aluminum, tris(1-methylethenyl)-: The precursor compound used in the synthesis.
Magnesium ethoxide: Another key reactant in the synthesis process.
Titanium tetrachloride: A common reagent used in various organometallic reactions.
Uniqueness:
Complex Structure: The combination of aluminum, magnesium, and titanium in a single compound provides unique chemical properties.
Versatility: Its ability to undergo various chemical reactions makes it highly versatile in different applications.
Stability: The compound forms stable complexes, making it suitable for use in harsh conditions.
Eigenschaften
Molekularformel |
C13H25AlCl4MgO2Ti |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
magnesium;ethanolate;titanium(4+);tris(prop-1-en-2-yl)alumane;tetrachloride |
InChI |
InChI=1S/3C3H5.2C2H5O.Al.4ClH.Mg.Ti/c3*1-3-2;2*1-2-3;;;;;;;/h3*1H2,2H3;2*2H2,1H3;;4*1H;;/q;;;2*-1;;;;;;+2;+4/p-4 |
InChI-Schlüssel |
GFYFGADBIWTFEK-UHFFFAOYSA-J |
Kanonische SMILES |
CC[O-].CC[O-].CC(=C)[Al](C(=C)C)C(=C)C.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


